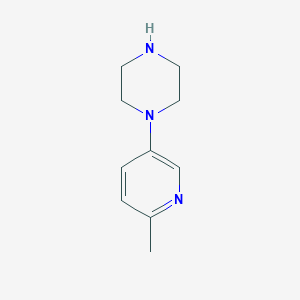

1-(6-Methylpyridin-3-YL)piperazine

Description

Broader Context of Piperazine (B1678402) and Pyridine (B92270) Heterocycles in Contemporary Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of drug design, with statistical analysis revealing their presence in approximately 60% of unique small-molecule drugs approved by the FDA. This prevalence is attributed to their metabolic stability and their capacity to form hydrogen bonds with biological targets like DNA.

The pyridine ring, a six-membered aromatic heterocycle, is one of the most frequently encountered aza-heterocycles in FDA-approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site, which can significantly enhance the pharmacokinetic properties of a drug molecule by facilitating interactions with biological receptors. The versatility of the pyridine nucleus allows for straightforward functionalization, enabling the creation of diverse chemical libraries for drug screening. Notable drugs incorporating a pyridine core include the proton pump inhibitor esomeprazole (B1671258) and the kinase inhibitor imatinib.

Similarly, the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is a vital component in numerous pharmaceuticals. nih.govnih.gov Its unique structure offers a combination of properties that are highly advantageous for drug design. The two nitrogen atoms provide sites for hydrogen bonding and can be substituted to modulate a molecule's physicochemical properties and biological activity. nih.govnih.gov This adaptability has led to the development of piperazine-containing drugs with a wide array of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects. nih.govarabjchem.orgsemanticscholar.org Well-known drugs featuring a piperazine moiety include the antipsychotic clozapine (B1669256) and the anxiolytic buspirone. nih.gov

The combination of these two privileged scaffolds into a single molecule, as seen in pyridinylpiperazine derivatives, creates a powerful platform for the development of novel therapeutic agents targeting a range of biological targets.

Research Significance and Emerging Applications of the 1-(6-Methylpyridin-3-YL)piperazine Core

The this compound scaffold has emerged as a significant building block in medicinal chemistry, with research demonstrating its potential across various therapeutic areas. The strategic placement of the methyl group on the pyridine ring can influence the pharmacological properties of the resulting compounds. This core structure has been investigated for its utility in developing agents that modulate central nervous system (CNS) targets and inhibit key enzymes.

Modulators of Dopamine (B1211576) and Serotonin (B10506) Receptors

Derivatives of the pyridinylpiperazine core are being actively explored for their potential to modulate dopamine and serotonin receptors, which are crucial targets for the treatment of neuropsychiatric disorders. For instance, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally related to the this compound core, have been synthesized and evaluated for their activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors. Several of these compounds demonstrated potent agonistic activity, suggesting their potential as therapeutic agents for conditions like Parkinson's disease. researchgate.net

| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) |

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

Table 1: Biological Activity of Selected 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives researchgate.net

Enzyme Inhibition

The pyridinylpiperazine scaffold has also been utilized in the design of enzyme inhibitors. In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), another close structural analog of the title compound, were synthesized and found to be potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. nih.gov The most active compounds in this series exhibited significantly greater inhibitory activity than the standard inhibitor, thiourea. nih.gov

| Compound | Urease IC50 (µM) |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Table 2: Urease Inhibitory Activity of Selected 1-(3-nitropyridin-2-yl)piperazine Derivatives nih.gov

Furthermore, the this compound moiety is a key intermediate in the synthesis of more complex molecules. For example, it is a precursor in the preparation of palbociclib-based inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. A related structure, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. nih.gov

The continued exploration of the this compound core and its derivatives highlights its versatility and potential as a privileged scaffold in the discovery of new and effective therapeutic agents. Its ability to be readily modified to target a diverse range of biological entities ensures its place in the toolkit of medicinal chemists for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGPLUJVKMDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668043 | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845617-33-6 | |

| Record name | 1-(6-Methyl-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 6 Methylpyridin 3 Yl Piperazine and Its Derivatives

Established Synthetic Pathways for the 1-(6-Methylpyridin-3-YL)piperazine Moiety

The construction of the this compound core is primarily achieved through the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings. The most common strategies involve nucleophilic substitution reactions and modern organometallic cross-coupling methods.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of N-arylpiperazines, including the title compound. mdpi.com This method relies on the reaction of a piperazine nucleophile with an electron-deficient pyridine ring that is activated by an electron-withdrawing group and contains a suitable leaving group (typically a halide).

A common and effective pathway involves the reaction of piperazine with a substituted halopyridine. For instance, the synthesis can proceed using 5-bromo-2-nitropyridine (B47719) or 3-chloro-6-nitropyridine as the starting pyridine derivative. In a typical procedure, piperazine attacks the carbon bearing the halogen, displacing it. The reaction of 3-chloro-6-nitropyridine with an excess of piperazine in n-butanol at 95°C for 24 hours has been reported to produce the nitro-analogue, 1-(6-nitropyridin-3-yl)piperazine (B1631402), in a high yield of 96%. This nitro-intermediate can then be converted to the target amine via standard reduction methods, followed by methylation to obtain the 6-methyl group.

A particularly high-yielding synthesis of the precursor 1-(6-nitropyridin-3-yl)piperazine has been achieved by reacting 5-bromo-2-nitropyridine with piperazine in dimethyl sulfoxide (B87167) (DMSO) at 80°C for 5 hours, utilizing a modified hectorite-loaded ionic liquid as a catalyst. chemicalbook.com This green chemistry approach resulted in a 94.8% yield with high purity. chemicalbook.com

| Pyridine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-6-nitropyridine | Piperazine | n-Butanol, 95°C, 24 h | 1-(6-Nitropyridin-3-yl)piperazine | 96% | |

| 5-Bromo-2-nitropyridine | Piperazine | Modified hectorite-loaded ionic liquid, DMSO, 80°C, 5 h | 1-(6-Nitropyridin-3-yl)piperazine | 94.8% | chemicalbook.com |

| 3,6-Dichloropyridazine | Piperazine | NMP, 200°C (microwave) | 1-(6-Chloropyridazin-3-yl)piperazine | 32-39% | nih.gov |

Modern synthetic chemistry offers powerful organometallic cross-coupling reactions for C-N bond formation. The Buchwald-Hartwig amination is a prominent example and provides an efficient route to N-arylpiperazines. mdpi.com This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. To synthesize this compound, this would involve coupling piperazine (or a protected version like tert-butyl piperazine-1-carboxylate) with a 3-halo-6-methylpyridine, such as 3-bromo-6-methylpyridine. The reaction requires a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base (e.g., NaOtBu, Cs2CO3) in an inert solvent like toluene (B28343) or dioxane. google.com

While Grignard reactions are fundamental in C-C bond formation, their direct application to form the aryl-N bond in this context is not standard. However, organometallic reagents can be used to prepare the necessary precursors for the key coupling or substitution steps.

An alternative to coupling a pre-formed piperazine ring to a pyridine is to construct the piperazine ring onto a pyridine-containing substrate. This approach, known as cyclocondensation, offers a high degree of modularity. For example, a diamine substrate derived from 3-amino-6-methylpyridine could undergo a reaction with a two-carbon dielectrophile (e.g., 1,2-dichloroethane) to form the piperazine ring.

More advanced methods include the catalytic cyclization of alkene- or alkyne-containing diamines. A Wacker-type aerobic oxidative cyclization, catalyzed by a palladium complex such as Pd(DMSO)2(TFA)2, can form six-membered nitrogen heterocycles. organic-chemistry.org Similarly, a palladium-catalyzed cyclization can couple the two carbons of a propargyl unit with a diamine to build the piperazine ring with high regio- and stereochemical control. organic-chemistry.org These strategies provide versatile pathways to highly substituted piperazines. organic-chemistry.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for making synthetic routes efficient and scalable. For the synthesis of pyridinylpiperazines via SNAr, key parameters include the choice of solvent, base, temperature, and catalyst.

Research has shown that solvent properties significantly influence the regioselectivity of the reaction, which is crucial when multiple reaction sites are available. In a study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to be highly dependent on the solvent's hydrogen-bond acceptor ability, described by the Kamlet–Taft solvatochromic parameter (β). researchgate.net For instance, when reacting 2,6-dichloro-3-(methoxycarbonyl)pyridine, the use of a solvent with a low β value like dichloromethane (B109758) (DCM, β = 0.10) heavily favored substitution at the 2-position (16:1 ratio). researchgate.net In contrast, switching to a solvent with a high β value like DMSO (β = 0.76) inverted the selectivity, favoring the 6-position (1:2 ratio). researchgate.net This demonstrates that a careful selection of solvent can dramatically enhance the yield of the desired isomer.

The use of advanced catalytic systems can also lead to significant improvements. The synthesis of 1-(6-nitropyridin-3-yl)piperazine saw a yield of 94.8% and purity of 99.92% when a modified hectorite-supported ionic liquid was used as a recyclable catalyst, showcasing an improvement in both efficiency and environmental friendliness. chemicalbook.com

| Solvent | Kamlet-Taft β Value | Observed Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 4.5 : 1 |

| Acetone | 0.48 | 2.5 : 1 |

| Dimethylformamide (DMF) | 0.69 | 1 : 1.5 |

| Dimethyl sulfoxide (DMSO) | 0.76 | 1 : 2 |

Advanced Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The piperazine ring contains two nitrogen atoms that can be functionalized, but they exhibit different reactivity.

The two nitrogen atoms of the piperazine ring in the title compound are chemically distinct. The N1 atom is directly attached to the pyridine ring, making it an aniline-like, less nucleophilic nitrogen due to the delocalization of its lone pair into the aromatic system. The N4 atom, however, is a secondary aliphatic amine and is significantly more nucleophilic. This inherent difference in reactivity allows for regioselective functionalization at the N4 position under appropriate conditions. Standard N-alkylation or N-acylation reactions will preferentially occur at the N4 nitrogen.

For syntheses requiring functionalization at the less reactive N1 position, or for achieving unambiguous selectivity, a protecting group strategy is often employed. A common approach is to start with a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The initial SNAr or Buchwald-Hartwig coupling is performed with this protected piperazine. mdpi.comgoogle.com This installs the pyridinyl moiety at the free secondary amine. The remaining N-H at the N4 position of the resulting product is now available for a first derivatization. Alternatively, the Boc group can be removed under acidic conditions to liberate the N1 amine for a subsequent reaction, while the N4 position is functionalized. This protection-deprotection sequence provides precise control over the modification of either nitrogen atom, enabling the synthesis of complex, differentially substituted piperazine derivatives.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being governed by the electronic nature of the substituents and the reaction conditions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group and the piperazine moiety can influence the outcome of such reactions. The piperazine group, being an amino-alkyl substituent, is an activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. In the context of the 3-substituted pyridine ring of the target molecule, the positions ortho and para to the piperazine group are C2, C4 and C6. The positions ortho and para to the methyl group are C5 and C2 (para). The confluence of these directing effects suggests that electrophilic substitution would likely occur at the C2 and C4 positions.

While specific studies on the direct electrophilic substitution of this compound are not extensively documented, related transformations on similar scaffolds provide valuable insights. For instance, the nitration of 2-diethylamino-5-methylpyridine with a mixture of sulfuric and nitric acid has been reported to yield the corresponding 5-nitro derivative, demonstrating that electrophilic substitution can be achieved on similarly substituted pyridines. researchgate.net The reaction conditions for such transformations are often harsh, requiring strong acids and elevated temperatures to overcome the inherent low reactivity of the pyridine ring. semanticscholar.orgyoutube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyridines

| Substituent Pattern | Electrophilic Reagent | Major Product(s) | Reference |

|---|---|---|---|

| 2-diethylamino-5-methylpyridine | H₂SO₄/HNO₃ | 5-nitro-2-diethylamino-6-methylpyridine | researchgate.net |

| Pyridine | Br₂/FeBr₃, 300°C | 3-Bromopyridine, 3,5-Dibromopyridine | General Knowledge |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the pyridine ring is more facile, particularly when a good leaving group is present at the C2, C4, or C6 positions, which are activated by the ring nitrogen. The synthesis of this compound itself often proceeds via an SNAᵣ reaction between a 3-halopyridine derivative and piperazine.

A key derivative for further functionalization is 1-(6-nitropyridin-3-yl)piperazine, which can be synthesized by the reaction of 5-bromo-2-nitropyridine with piperazine. liv.ac.uk This nitro derivative is highly activated towards nucleophilic attack, allowing for the displacement of the nitro group by various nucleophiles.

Oxidative and Reductive Transformations of the Compound Scaffold

The this compound scaffold possesses multiple sites susceptible to oxidation and reduction, enabling the synthesis of a diverse range of derivatives.

Oxidative Transformations:

The nitrogen atoms of the piperazine and pyridine rings can be oxidized to their corresponding N-oxides. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for such transformations. bldpharm.comresearchgate.net The oxidation of the more nucleophilic piperazine nitrogen is generally expected to occur preferentially. N-oxides are valuable intermediates as they can alter the electronic properties of the heterocyclic rings and serve as precursors for further functionalization. For instance, pyridine N-oxides can facilitate subsequent substitution reactions. researchgate.net

Reductive Transformations:

A significant reductive transformation involves the reduction of the nitro group in derivatives like 1-(6-nitropyridin-3-yl)piperazine to an amine. This is a crucial step in the synthesis of many biologically active compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient method for this conversion. nih.gov The resulting amino group can then be further modified, for example, through acylation or alkylation.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions, typically requiring high pressure and temperature, or by using specific catalysts like rhodium or iridium complexes. liv.ac.uknih.govchemrxiv.org Electrocatalytic hydrogenation has also emerged as a mild and efficient method for pyridine reduction. nih.govacs.org

Table 2: Examples of Oxidative and Reductive Transformations

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 1-(6-Nitropyridin-3-yl)piperazine | H₂, Pd/C | 1-(6-Aminopyridin-3-yl)piperazine | Nitro Group Reduction | nih.gov |

| Pyridine | H₂, PtO₂ | Piperidine | Ring Hydrogenation | clockss.org |

| Pyridine | HCOOH, Et₃N, [Cp*RhCl₂]₂ | Piperidine | Transfer Hydrogenation | liv.ac.uk |

Coupling Reactions for Complex Structure Generation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from this compound derivatives, particularly from its halogenated precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is widely used to introduce aryl or vinyl substituents. A bromo-substituted derivative, such as a hypothetical 3-bromo-5-(piperazin-1-yl)-2-methylpyridine, would be an excellent substrate for Suzuki coupling. Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated efficient Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate. youtube.comproprogressio.hu This methodology allows for the synthesis of a wide array of biaryl structures.

Table 3: Suzuki-Miyaura Coupling of a Related Pyridine Derivative

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | youtube.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | youtube.com |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing a wide range of amino groups onto the pyridine ring. A halo-derivative of this compound can be coupled with primary or secondary amines, anilines, or even ammonia (B1221849) equivalents. The reaction typically employs a palladium catalyst in conjunction with a bulky phosphine ligand, such as BINAP or Xantphos, and a strong base like sodium tert-butoxide. stackexchange.comnih.gov This reaction has been successfully applied to various bromopyridines, including those with amine substituents, to generate more complex nitrogen-containing heterocyclic systems. acs.orgclockss.orgstackexchange.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl functionalities, which are versatile handles for further transformations. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Pharmacological Investigations and Molecular Mechanisms of Action

Enzyme Inhibition and Activation Analyses

The potential for 1-(6-Methylpyridin-3-YL)piperazine to inhibit or activate key enzymes has not been reported in the available scientific literature. A related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is known as an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib, but this does not imply that this compound itself has activity at this enzyme. google.com

Cyclooxygenase-2 (COX-2) Enzyme Inhibition and Selectivity

There is currently no specific research data available detailing the direct inhibitory activity or selectivity of this compound on the Cyclooxygenase-2 (COX-2) enzyme.

However, the core structures of this compound, pyridine (B92270) and piperazine (B1678402), are found in various molecules developed as COX-2 inhibitors. For instance, pyridazine-based compounds have been explored as a novel template for creating selective COX-2 inhibitors. nih.govcu.edu.egnih.gov These inhibitors are designed to offer anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govmdpi.comnih.gov Similarly, other research has focused on benzhydrylpiperazine derivatives as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), demonstrating the utility of the piperazine moiety in developing anti-inflammatory and anti-cancer agents. rsc.org These studies suggest that heterocyclic scaffolds containing pyridine and piperazine rings are of interest in the design of selective COX inhibitors, but direct evaluation of this compound is required to confirm any activity.

Autotaxin (ATX) Enzyme Inhibition Kinetics

Specific kinetic data on the inhibition of the autotaxin (ATX) enzyme by this compound has not been reported.

Nonetheless, the piperazine scaffold is a key feature in known potent inhibitors of ATX. Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in processes like inflammation, cell proliferation, and angiogenesis. nih.gov A notable example of a piperazine-containing ATX inhibitor is PF-8380, [6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one]. This compound has demonstrated potent inhibition of ATX, which suggests that the piperazine ring is a viable component for interaction with the enzyme's active site. nih.gov The development of such inhibitors is considered a promising therapeutic strategy for conditions where ATX is upregulated, such as in various inflammatory diseases. nih.govnih.gov

Table 1: Inhibitory Activity of Related Autotaxin Inhibitor

| Compound Name | Target | IC₅₀ (Isolated Enzyme) | IC₅₀ (Human Whole Blood) |

|---|---|---|---|

| PF-8380 | Autotaxin (ATX) | 2.8 nM | 101 nM |

Data sourced from a study on PF-8380, a structurally related compound. nih.gov

Transglutaminase 2 (TGase 2) Irreversible Inhibitory Mechanisms

There is no available research on the irreversible inhibitory mechanisms of this compound specifically targeting Transglutaminase 2 (TGase 2).

TGase 2 is a multifunctional enzyme involved in protein crosslinking and signaling, and its dysregulation is linked to various diseases. rsc.orgnih.gov The development of inhibitors for TGase 2 is an active area of research. nih.govresearchgate.net While direct data on the target compound is absent, the piperazine nucleus has been incorporated into the synthesis of novel irreversible peptidic inhibitors of TGase 2. researchgate.net In these studies, piperazine derivatives are used as building blocks to create more complex molecules designed to bind irreversibly to the enzyme. rsc.orgresearchgate.net This indicates the chemical utility of the piperazine scaffold in constructing potential TGase 2 inhibitors, though the specific contribution of a this compound moiety to such activity remains to be investigated.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Efficacy

While direct studies on this compound are limited, significant research has been conducted on structurally analogous compounds, demonstrating potent and selective inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1).

PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.govnih.gov The piperazine scaffold is a recognized component in the design of PARP-1 inhibitors. nih.gov

A highly relevant example is the compound AZD5305 , which incorporates a piperazin-1-yl-N-methylpyridine carboxamide structure. Research on AZD5305 has identified it as a potent and selective inhibitor of PARP1 that also functions as a PARP1-DNA trapper. nih.gov This trapping mechanism is considered crucial for its anti-tumor efficacy. nih.govresearchgate.net A key finding was its high selectivity for PARP1 over PARP2 and other PARP family members, a feature hypothesized to reduce the hematological toxicities seen with less selective, currently approved PARP inhibitors. nih.gov

Table 2: Inhibitory Efficacy of a Structurally Related PARP-1 Inhibitor

| Compound Name | Target | Selectivity | Mechanism |

|---|---|---|---|

| AZD5305 | PARP-1 | High selectivity over PARP2 and other PARPs | Potent inhibitor and PARP1-DNA trapper |

Data sourced from the discovery of AZD5305. nih.gov

The findings for AZD5305 suggest that the this compound moiety could be a valuable pharmacophore for achieving effective and selective PARP-1 inhibition.

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation

No specific data exists on the modulation of the PI3K/mTOR pathway by this compound.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is common in cancer. mdpi.comnih.gov Consequently, it is a major target for drug development. mdpi.comnih.gov Research into inhibitors of this pathway has explored various chemical scaffolds. For instance, PQR309 (bimiralisib) is a potent inhibitor based on a 4,6-dimorpholino-1,3,5-triazine structure, which also contains a substituted pyridine ring. acs.org This compound acts as a pan-class I PI3K inhibitor and also targets mTOR kinase. acs.org The study of molecules like PQR309 highlights that pyridine-containing heterocyclic structures can be effective modulators of the PI3K/mTOR pathway. acs.org However, without direct experimental evidence, the effect of this compound on this pathway remains unknown.

C-Jun N-terminal Kinase 3 (JNK3) Inhibitory Activity

There is no direct report on the JNK3 inhibitory activity of this compound.

JNK3 is an isoform of the c-Jun N-terminal kinase family, which is predominantly expressed in the brain and is implicated in neurodegenerative diseases. sci-hub.seresearchgate.net This makes it an attractive therapeutic target for neuroprotection. nih.govmdpi.com The design of selective JNK3 inhibitors is challenging due to the high sequence identity among JNK isoforms. sci-hub.se

Research into JNK inhibitors has shown that the methylpyridine moiety can be a key structural feature. In one study, the replacement of a triazole group with a methylpyridine in a known inhibitor scaffold resulted in a compound that retained potent JNK3 inhibitory activity in biochemical assays. sci-hub.se This suggests that the methylpyridine structure can effectively interact with the kinase's active site. This finding provides a rationale for investigating compounds like this compound as potential JNK3 inhibitors.

Cellular and Subcellular Biological Pathways

Given the absence of direct studies on this compound, its impact on cellular and subcellular pathways can be inferred from the activities of structurally related compounds.

DNA Damage Repair and Apoptosis: Based on the data for the related PARP-1 inhibitor AZD5305, a key pathway affected would be the DNA damage response. nih.gov By inhibiting PARP-1 and trapping it on DNA, such compounds can disrupt DNA repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis, especially in cancer cells with existing DNA repair defects. nih.govresearchgate.net

Inflammation and Cell Proliferation: Drawing from research on ATX inhibitors like PF-8380, a compound with this scaffold could modulate LPA-mediated signaling pathways. nih.gov This would involve reducing cell proliferation, angiogenesis, and the secretion of inflammatory cytokines, which are important in inflammation and cancer. nih.gov

Neuroprotection and Neuroinflammation: The demonstrated role of JNK3 inhibitors in neuroprotection suggests that a compound with a methylpyridine moiety could influence pathways related to neuronal apoptosis, oxidative stress, and neuroinflammation. sci-hub.senih.gov Inhibition of JNK3 can prevent the activation of apoptotic cascades and reduce the production of inflammatory mediators like TNF-α in brain cells. nih.govmdpi.com

Cell Growth and Survival (PI3K/mTOR): If the compound were to interact with the PI3K/mTOR pathway, as seen with other pyridine-containing heterocycles like PQR309, it would affect fundamental cellular processes including protein synthesis, cell growth, and survival. acs.orgmdpi.com

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

There are currently no scientific studies available that have investigated the potential of this compound to induce programmed cell death pathways such as apoptosis or necroptosis. Research on other piperazine derivatives has shown varied effects, but these findings cannot be extrapolated to this specific compound.

Cell Cycle Progression Modulation and Arrest Points

The scientific literature contains no information regarding the effects of this compound on cell cycle progression or its ability to induce cell cycle arrest at any specific checkpoints.

Mitochondrial Function Perturbations and Reactive Oxygen Species Generation

There is a lack of research on the impact of this compound on mitochondrial function. This includes any potential for perturbation of the mitochondrial membrane potential, effects on cellular respiration, or the generation of reactive oxygen species (ROS).

Cytoskeletal Dynamics and Morphological Alterations

No studies have been published that examine the influence of this compound on cytoskeletal dynamics. Therefore, its effects on the polymerization or depolymerization of actin or tubulin, and any resultant morphological alterations in cells, remain unknown.

Structure Activity Relationship Sar Studies and Computational Drug Design

Correlation of Structural Features with Biological Activity

The biological activity of pyridinylpiperazine derivatives is intricately linked to their chemical structure. The nature and position of substituents on both the piperazine (B1678402) and pyridine (B92270) rings, as well as the presence of any linking groups, can dramatically influence receptor affinity and enzyme inhibition.

The substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the pharmacological properties of arylpiperazine derivatives. While direct SAR studies on N-substituted analogs of 1-(6-Methylpyridin-3-YL)piperazine are not extensively documented in publicly available literature, valuable insights can be drawn from related series of arylpiperazines. For instance, in a series of long-chain arylpiperazines bearing a coumarin (B35378) fragment, the nature of the N-4 substituent was found to be fundamental for their affinity at α1A, D2, and 5-HT2A receptors. nih.gov

In a different study focused on developing dual H3/σ1 receptor ligands, the replacement of a piperazine ring with a piperidine (B6355638) core dramatically enhanced affinity for the σ1 receptor, highlighting the critical role of the heterocyclic amine in receptor interaction. nih.gov Furthermore, in a series of 1-(piperazin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one derivatives, various substitutions on the piperazine nitrogen led to a range of diuretic activities, underscoring the importance of this position for modulating biological response. researchgate.net

The following interactive table summarizes the impact of N-substituents on the receptor affinity of a series of arylpiperazine derivatives, illustrating the general principles that could be applicable to analogs of this compound.

| Base Scaffold | N-Substituent | Target Receptor | Observed Activity/Affinity |

| Arylpiperazine-coumarin | Various aryl groups | α1A, D2, 5-HT2A | High affinity, dependent on substituent |

| Piperazine/Piperidine core | 4-(pyridin-4-yl) | H3, σ1, σ2 | Piperidine core led to higher σ1R affinity |

| Piperazinyl-oxadiazole | Various aryl groups | Diuretic potential | Activity modulated by N-substituent |

The substitution pattern on the pyridine ring is another critical determinant of the pharmacological profile of pyridinylpiperazine compounds. The position and electronic nature of substituents can affect the molecule's interaction with its biological target. For this compound, the methyl group at the 6-position of the pyridine ring is a key feature.

Studies on related pyridinylpiperazines have shown that substitutions on the pyridine ring can significantly alter receptor affinity and selectivity. For example, in a series of 1-(2-pyridinyl)piperazine derivatives, a fluorine atom at the 3-position of the pyridine ring resulted in a potent and selective α2-adrenoceptor antagonist. nih.gov This highlights that even small changes to the pyridine ring can have a profound impact on biological activity.

Research on N-arylpiperazines has also demonstrated that the position of substituents on the aromatic ring is crucial for affinity. For instance, with 5-HT1A receptor ligands, a 2-methoxy substitution on a phenyl ring was favorable, while a 4-methoxy substitution was detrimental. nih.gov This suggests that the positioning of the methyl group in this compound is likely a key factor in its specific interactions with biological targets. The influence of a methyl group on protein-ligand binding is a well-studied phenomenon, with the potential to enhance activity by filling hydrophobic pockets in the binding site. nih.gov

The table below illustrates the effect of pyridine ring substitutions on the activity of related compounds.

| Base Scaffold | Pyridine Ring Substitution | Target | Effect on Activity |

| 1-(2-Pyridinyl)piperazine | 3-Fluoro | α2-adrenoceptor | Potent and selective antagonist nih.gov |

| N-Phenylpiperazine | 2-Methoxy | 5-HT1A Receptor | Favorable for affinity nih.gov |

| N-Phenylpiperazine | 4-Methoxy | 5-HT1A Receptor | Detrimental for affinity nih.gov |

While this compound itself does not possess a bridging linker, many derivatives in the broader arylpiperazine class incorporate such elements to modulate their properties. These linkers, often alkyl chains, connect the piperazine ring to a terminal functional group, influencing the molecule's flexibility, lipophilicity, and ability to interact with secondary binding pockets on a receptor.

For example, in a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, a propyl linker was used to connect the pyridinyloxy moiety to the piperazine ring. researchgate.net The nature of the terminal group attached to the piperazine was then varied to explore the SAR. Similarly, studies on [4-(4-carboxamidobutyl)]-1-arylpiperazines have shown that the terminal carboxamide group and the butyl linker are critical for dopamine (B1211576) D3 receptor selectivity over the D2 receptor. acs.org The length and composition of the linker can dictate the orientation of the terminal group within the receptor's binding site, thereby influencing efficacy and selectivity.

Stereochemical Effects on Pharmacological Properties and Selectivity

Stereochemistry can play a profound role in the pharmacological properties of drug molecules. The three-dimensional arrangement of atoms can lead to significant differences in receptor affinity and efficacy between enantiomers.

In the case of piperazine derivatives, the introduction of a chiral center, for instance by substitution on the piperazine ring itself, can lead to stereoselective interactions with biological targets. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov This demonstrates that the specific spatial orientation of the substituents is critical for effective binding to the opioid receptors.

In Silico Modeling and Predictive Analytics

Computational methods are increasingly integral to modern drug discovery, providing powerful tools to predict and rationalize the interactions between small molecules and their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can provide valuable insights into the binding mode and affinity of compounds like this compound and its analogs.

For instance, in a study of piperazin-1-ylpyridazine derivatives as potential anticancer agents, molecular docking was used to evaluate the binding patterns of the compounds with the dCTPase enzyme. ijpsdronline.com The simulations revealed that the pyridazine (B1198779) and carboxamide moieties were involved in hydrogen bonding, while a benzyl (B1604629) or phenyl nucleus participated in π-π stacking interactions. Similarly, docking studies of piperine (B192125) and capsaicin (B1668287) with human pancreatic lipase (B570770) identified key interactions with serine and histidine residues in the active site, explaining their inhibitory potential. nih.gov

Although a specific docking study for this compound is not highlighted in the reviewed literature, the general methodology and findings from studies on related compounds can be extrapolated. A hypothetical docking of this compound into a receptor active site would likely involve hydrogen bonding with the piperazine nitrogens and π-π stacking or hydrophobic interactions involving the methyl-substituted pyridine ring. The results of such simulations can guide the rational design of more potent and selective analogs.

The following table summarizes findings from docking studies on related piperazine-containing compounds.

| Compound Class | Target Protein | Key Predicted Interactions |

| Piperazin-1-ylpyridazine derivatives | dCTPase | Hydrogen bonding (pyridazine, carboxamide), π-π stacking (benzyl/phenyl) ijpsdronline.com |

| Piperine/Capsaicin | Pancreatic Lipase | Interaction with Ser-152 and His-263 nih.gov |

| Arylpiperazine derivatives | 5-HT1A Receptor | π-π interactions (aromatic part), Hydrogen bond (protonated nitrogen with Asp116) nih.gov |

Molecular Dynamics Simulations for Binding Conformation Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the stability of a ligand's binding mode within the active site of a biological target over time. For derivatives of piperazine, MD simulations have been instrumental in understanding the dynamics of their interactions. While specific MD studies on this compound are not extensively documented in publicly available literature, research on analogous phenyl-piperazine scaffolds provides valuable insights. These simulations, often extending for hundreds of nanoseconds, assess the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine the stability of the complex. acs.org For a ligand to be considered a stable binder, it should exhibit minimal fluctuations in its conformation and maintain key interactions with the amino acid residues of the binding pocket throughout the simulation. acs.org Studies on similar scaffolds have shown that stable binding is often characterized by sustained hydrogen bonds and hydrophobic interactions, which are crucial for potent biological activity. mdpi.com

A hypothetical MD simulation of this compound bound to a target protein would likely focus on the interactions of the pyridine nitrogen, the piperazine nitrogens, and the methyl group. The stability of these interactions would be quantified by analyzing the trajectory of the simulation, providing a rationale for the observed or predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine and its derivatives, various QSAR models have been developed to predict their activity against different biological targets. These models often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

In studies of related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, QSAR models have been successfully built using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The predictive power of these models is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov For instance, a high R² value indicates that the model can explain a large proportion of the variance in the observed biological activity. nih.gov

A QSAR study involving this compound would involve synthesizing a library of analogs with modifications at various positions of the pyridine and piperazine rings. The biological activity of these compounds would then be experimentally determined and correlated with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further optimization efforts.

Table 1: Exemplary Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and distribution. |

| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. |

This table represents a general set of descriptors used in QSAR studies and is not based on a specific study of this compound.

Predictive Pharmacokinetic and Pharmacodynamic Modeling

The success of a drug candidate is heavily dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. In silico models are increasingly used to predict these properties early in the drug discovery process. For piperazine-containing compounds, computational tools can forecast their absorption, distribution, metabolism, and excretion (ADME) profiles.

Studies on related compounds have demonstrated the use of these predictive models. For example, the metabolism of a glucokinase activator containing a methylpyridine moiety was shown to be influenced by genetic polymorphisms of the CYP2D1 enzyme, a finding with significant implications for interindividual variations in its pharmacokinetics. nih.gov Predictive models can help anticipate such metabolic pathways and potential drug-drug interactions. Pharmacodynamic modeling, on the other hand, would aim to correlate the compound's concentration at the target site with its biological effect.

Drug Likeness and Bioavailability Prediction Studies

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Bioavailability, the fraction of an administered dose that reaches the systemic circulation, is also a critical parameter that can be predicted computationally.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

| This compound (Predicted) | C₁₁H₁₇N₃ | 191.27 | 1.5 | 3 | 1 | 28.2 |

| 1-(6-Nitropyridin-3-yl)piperazine (B1631402) | C₉H₁₂N₄O₂ | 208.22 | 0.5 | 5 | 1 | 74.0 |

Data for this compound is based on the computationally predicted properties for a similar compound, (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine, from PubChem. nih.gov Data for 1-(6-Nitropyridin-3-yl)piperazine is from PubChem. nih.gov

The predicted properties of this compound suggest that it adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Its moderate lipophilicity and topological polar surface area are also within the ranges typically associated with drug-like molecules.

Preclinical Pharmacological and Toxicological Evaluation

In Vitro Pharmacological Assessments

In vitro studies are foundational to understanding a compound's mechanism of action at a cellular and molecular level. These assays provide initial data on efficacy, potency, and target engagement.

Cell-based assays are instrumental in determining the biological effect of a compound on cellular functions. For piperazine (B1678402) derivatives with potential neuroprotective and anticancer activities, a variety of cell-based assays have been employed.

In the context of neuroprotection, a series of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives have been evaluated for their cytoprotective effects. One notable compound, referred to as 5j in a study, demonstrated a significant protective effect against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced damage in BV2 microglial cells, a model that mimics ischemic conditions. nih.gov Furthermore, this compound effectively reduced the release of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.gov Another study on indole-piperazine derivatives identified a compound, 9c, that promoted neurite outgrowth in PC12 cells and protected them against hydrogen peroxide-induced oxidative damage. rawdatalibrary.netnih.gov

In the realm of oncology, piperazinyl derivatives of Triapine have shown promising anti-proliferative activity across various cancer cell lines. The antiproliferative activity, measured by IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%), has been determined in cell lines such as the human colon carcinoma HCT116, human glioblastoma U-251, and human breast adenocarcinoma MCF-7. nih.govnih.govplos.org For instance, one of the most active compounds, L³, exhibited potent activity with IC₅₀ values ranging from 0.12 to 0.2 µM across different cancer cell lines. nih.gov The cytotoxic effects of these compounds were also evaluated against normal human dermal fibroblasts (NHDF) to assess their selectivity for cancer cells over non-cancerous cells. nih.govplos.org

Below is a table summarizing the in vitro anti-proliferative activity of selected piperazinyl-Triapine analogs.

| Compound | HCT116 (p53+/+) IC₅₀ (µM) | U-251 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | NHDF IC₅₀ (µM) |

| Triapine | >50 | >50 | >50 | >50 |

| L¹ | 0.22 | 0.27 | 0.23 | 20.3 |

| L³ | 0.12 | 0.15 | 0.20 | 25.0 |

| L⁹ | 0.31 | 0.29 | 0.35 | 15.5 |

Data sourced from Rejmund M, et al. (2018). nih.govplos.org

Receptor binding assays are crucial for identifying the molecular targets of a compound and determining its affinity and selectivity. While specific receptor binding data for 1-(6-Methylpyridin-3-YL)piperazine is scarce, studies on other arylpiperazine derivatives have shown that this scaffold can interact with a variety of neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.comijrrjournal.com For example, a series of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives were assessed for their affinity at dopamine D₂ and D₄ receptors, with some compounds showing a binding profile similar to the atypical antipsychotic clozapine (B1669256). nih.gov

The functional activity of these compounds is often profiled in cellular systems to determine if they act as agonists, antagonists, or allosteric modulators at their target receptors. This is typically achieved using techniques like measuring second messenger mobilization or receptor-mediated changes in gene expression.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For the neuroprotective indole and indazole-piperazine pyrimidine derivatives, enzyme activity assays have been a key component of their preclinical evaluation. Compound 5j was identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 92.54 nM and 41.86 nM, respectively. nih.gov These enzymes are key players in the inflammatory cascade.

In a separate study, indole-piperazine derivatives were designed as selective histone deacetylase 6 (HDAC6) inhibitors. Compound 9c emerged as a potent HDAC6 inhibitor with an IC₅₀ of 13.6 nM. rawdatalibrary.netnih.gov Inhibition of HDAC6 is a promising strategy for the treatment of neurodegenerative diseases.

The table below presents the enzyme inhibitory activity of a representative neuroprotective piperazine derivative.

| Compound | Target Enzyme | IC₅₀ |

| 5j | COX-2 | 92.54 nM |

| 5-LOX | 41.86 nM | |

| 9c | HDAC6 | 13.6 nM |

Data for 5j sourced from Li et al. (2022) nih.gov and for 9c from Liang et al. (2023). rawdatalibrary.netnih.gov

In Vivo Efficacy Studies in Relevant Animal Models

The neuroprotective effects of the indole-piperazine pyrimidine derivative 5j were assessed in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). The study found that administration of compound 5j led to a significant reduction in infarct volume and improved neurological deficit scores, indicating its potential as a treatment for stroke. nih.gov

While specific studies on this compound in psychiatric disease models are not available, the affinity of related arylpiperazines for dopamine and serotonin receptors suggests potential applications in this area. Animal models of psychiatric disorders, such as those for schizophrenia and depression, are often used to evaluate the efficacy of new psychoactive compounds. nih.gov

The in vivo anticancer activity of piperazine derivatives is often evaluated in xenograft and syngeneic mouse models. Xenograft models involve the implantation of human tumor cells into immunocompromised mice, while syngeneic models use tumor cells that are genetically compatible with the immunocompetent mouse strain.

While specific in vivo data for the piperazinyl-Triapine derivatives from the previously mentioned in vitro studies were not detailed in the provided search results, the potent in vitro activity and selectivity of these compounds warrant further investigation in such models. nih.govnih.govplos.org In a different study, a 1,3,5-triazine (B166579) derivative containing a piperazine moiety demonstrated antitumor activity in a U87-MG human glioblastoma xenograft model. mdpi.com These types of studies are critical for confirming the anti-tumor efficacy of a compound in a living system and for determining its therapeutic window.

Investigations in Infectious Disease Models (e.g., Antimicrobial, Antiviral)

There is no specific information available in the public domain regarding the evaluation of this compound in infectious disease models. While numerous studies have explored the antimicrobial and antiviral potential of various piperazine derivatives, none of the retrieved scientific literature provides data on the activity of this specific compound against any bacterial, viral, or other pathogenic microorganisms.

General research into the piperazine scaffold has shown that certain derivatives possess notable antimicrobial and antiviral properties. For instance, some piperazine derivatives have been investigated for their activity against a range of pathogens, including the Chikungunya virus and various bacteria. However, these findings are not directly applicable to this compound without specific experimental evidence.

Behavioral Pharmacology and Central Nervous System Penetration Studies

Detailed studies on the behavioral pharmacology and central nervous system (CNS) penetration of this compound are not publicly available. The piperazine moiety is a common feature in many centrally acting agents, and its ability to cross the blood-brain barrier is a key factor in their therapeutic efficacy. However, without specific data for this compound, any discussion of its potential CNS effects or its ability to penetrate the CNS would be purely speculative.

Pharmacokinetic Profiling

A complete pharmacokinetic profile for this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its systemic bioavailability, has not been detailed in the available scientific literature.

No data has been found regarding the absorption and distribution of this compound in preclinical models.

Information on the metabolic pathways of this compound and the identification of its potential metabolites is not available in the public domain.

There is no available information concerning the excretion pathways or clearance rates of this compound.

No studies assessing the systemic bioavailability of this compound have been found in the reviewed literature.

Toxicological Investigations

The toxicological assessment of new chemical entities is a critical component of preclinical evaluation. For this compound, this involves a series of investigations to identify potential hazards.

The cytotoxic potential of piperazine derivatives has been evaluated in various studies. For instance, while not the specific compound of interest, a novel piperazine derivative designated as PCC—(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-methanone]—was assessed for its anti-cancer effects on human liver cancer cell lines (SNU-475 and SNU-423) and a normal human liver cell line (THLE-3). The study found that the piperazine derivative displayed a high inhibitory effect against the cancer cells. This suggests that compounds containing the piperazine scaffold may possess cytotoxic properties, which are often evaluated using assays like the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Compound | IC₅₀ (µg/ml) |

| SNU-475 (Liver Cancer) | PCC | 6.98 ± 0.11 |

| SNU-423 (Liver Cancer) | PCC | 7.76 ± 0.45 |

| THLE-3 (Normal Liver) | PCC | 48.63 ± 0.12 |

This table presents IC₅₀ values for the piperazine derivative PCC as an illustrative example of cytotoxicity in the piperazine class.

Drug-induced liver injury (DILI) is a significant concern for new pharmaceutical compounds, representing a leading cause of acute liver failure in the United States. nih.gov The liver, particularly through the cytochrome P450 (CYP) enzyme system, is responsible for metabolizing most antipsychotic drugs, many of which contain piperazine moieties. nih.gov

Studies on certain recreational piperazine derivatives, such as 1-benzylpiperazine (B3395278) and 1-(3-trifluoromethylphenyl)piperazine, have indicated a potential for hepatotoxicity. drugbank.com A gene array study using rat hepatocytes exposed to these designer drugs revealed a common pathway of toxicity. drugbank.com The findings showed that these piperazine compounds up-regulated key enzymes involved in cholesterol biosynthesis, which is likely to increase the risk of phospholipidosis and steatosis (fatty liver disease). drugbank.com This suggests that organ-specific toxicity, particularly affecting the hepatobiliary system, is a critical area for investigation for any new piperazine-based compound.

Genotoxicity assays are essential to determine if a compound can damage genetic material. A standard initial screening for mutagenic potential is the Ames test, which assesses a chemical's ability to induce reverse mutations in various strains of Salmonella typhimurium.

For the piperazine class, there are concerns related to the formation of nitrosamine (B1359907) impurities. Piperazine can be nitrosated in gastric juice to form N-mononitrosopiperazine (MNPz). nih.gov N-nitrosamines are a class of compounds that are often genotoxic. For example, the related compound 1-methyl-4-nitrosopiperazine (B99963) (MNP) has been identified as a genotoxic impurity in some pharmaceutical products. mdpi.com The formation of such by-products during synthesis or metabolism is a potential source of mutagenicity for piperazine-containing compounds. mdpi.com Therefore, genotoxicity studies for this compound would need to assess not only the parent compound but also potential mutagenic metabolites or impurities.

Understanding the molecular mechanisms behind any observed toxicity is crucial. For some piperazine designer drugs, the mechanism of hepatotoxicity appears to be linked to the dysregulation of lipid metabolism. drugbank.com Analysis of gene expression in rat hepatocytes showed that these compounds led to the overrepresentation of the sterol regulatory element-binding protein (SREBP-1) transcription factor in up-regulated genes. drugbank.com SREBP is a key regulator of cholesterol metabolism. drugbank.com

Notably, in that specific study, the hepatotoxic effects were observed at non-cytotoxic concentrations that did not cause a decrease in reduced glutathione (B108866) (an indicator of oxidative stress) or ATP depletion (an indicator of mitochondrial damage). drugbank.com This suggests that the toxicity mechanism for this subclass of piperazines is not primarily driven by oxidative stress or mitochondrial failure but by specific disruptions in metabolic pathways like cholesterol biosynthesis. drugbank.com However, the potential for oxidative degradation of the piperazine ring itself under certain conditions exists, which could be another avenue of toxicity. mdpi.com

Cardiovascular Safety: hERG Channel Inhibition Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. mdpi.com Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. mdpi.comnih.gov Consequently, screening for hERG channel inhibition is a mandatory part of preclinical safety assessment for new drugs. nih.gov Many structurally diverse compounds have been found to inhibit the hERG channel. nih.govnih.gov Given the critical safety implications, assessing the potential of this compound to block the hERG channel is a necessary step in its preclinical evaluation.

Hepatic Safety: Cytochrome P450 Inhibition The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the majority of marketed drugs. nih.govyoutube.com Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing toxicity from elevated concentrations of co-administered drugs. nih.govaksci.com Compounds containing a piperazine ring have been identified as inhibitors of key CYP enzymes. For example, two piperazine-containing compounds, SCH 66712 and EMTPP, were found to be mechanism-based inactivators of both CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism. This type of inhibition is time-dependent and can be irreversible. nih.gov

| Compound | CYP Isozyme | Inhibition Parameter | Value |

| SCH 66712 | CYP3A4 | K_s (µM) | 42.9 ± 2.9 |

| SCH 66712 | CYP3A4 | Partition Ratio | 11 |

| EMTPP | CYP3A4 | Partition Ratio | 94 |

This table shows the CYP3A4 inhibition parameters for two example piperazine-containing compounds, highlighting the potential for this class to interact with key metabolic enzymes.

Acute toxicity studies are performed to determine the effects of a single high dose of a substance. For the parent compound, piperazine, a low acute toxicity has been demonstrated in rodents, with an oral LD₅₀ (the dose lethal to 50% of the test population) of approximately 5 g/kg in humans. nih.gov However, related heterocyclic amines can exhibit more significant toxicity.

Hazard classifications for compounds structurally similar to this compound, such as 1-(6-Nitropyridin-3-yl)piperazine (B1631402) and 1-(5-(Tert-Butylthio)-6-methylpyridin-2-yl)piperazine, often include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. nih.gov Overdoses of piperazine have been associated with neurotoxic side effects, including muscle fatigue and seizures. nih.gov Therefore, a full acute toxicity evaluation via oral, dermal, and inhalation routes would be required to establish a comprehensive safety profile.

Therapeutic Potential and Future Research Directions

Prospective Applications in Drug Discovery and Development

The unique chemical architecture of 1-(6-methylpyridin-3-yl)piperazine, combining the key structural features of both pyridine (B92270) and piperazine (B1678402), makes it a promising candidate for a variety of therapeutic applications. The piperazine ring is a common motif in many approved drugs, known to enhance water solubility and act as a versatile linker, while the pyridine ring is a well-established pharmacophore in numerous bioactive molecules. researchgate.netmdpi.com

Neurological and Psychiatric Disorder Therapeutics

Derivatives of piperazine have shown considerable promise in the treatment of neurological and psychiatric disorders. Structurally similar compounds have demonstrated efficacy as antipsychotic agents, suggesting a potential for this compound in this area. ontosight.ai For instance, certain pyridinylpiperazine derivatives act as potent antagonists of α₂-adrenergic receptors, a mechanism relevant to the treatment of depression and other central nervous system disorders. Furthermore, the development of pan-muscarinic antagonists from a pyridazine (B1198779) core with a piperazine substituent highlights the potential for this class of compounds to modulate neuronal signaling pathways. nih.gov The ability of such compounds to penetrate the central nervous system is a critical factor, and related series have shown attractive brain-to-plasma concentration ratios, indicating their potential for treating brain disorders. nih.gov

Recent research into derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine for imaging α-synuclein aggregates in Parkinson's disease further underscores the potential of the pyridinylpiperazine scaffold in neurodegenerative disease research and diagnostics. nih.gov These findings suggest that this compound could serve as a valuable starting point for the design of novel therapeutics targeting a range of neurological and psychiatric conditions.

Advanced Oncological Agents

The piperazine ring is a well-recognized scaffold in the design of anticancer drugs. researchgate.net Numerous piperazine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, a related compound, 1-(6-nitropyridin-3-yl)piperazine (B1631402), has been identified as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation.

The versatility of the piperazine scaffold allows for its incorporation into hybrid molecules, combining its properties with other pharmacophores to create potent and selective anticancer agents. researchgate.net Research on quinoxalinylpiperazine derivatives has yielded compounds with significant activity against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range. researchgate.net Furthermore, the discovery of a PARP1-DNA trapper, AZD5305, which contains a piperazine moiety, for the treatment of BRCA mutant cancers, highlights the potential for developing highly targeted and effective oncological agents based on this scaffold. acs.org These examples strongly suggest that this compound could be a valuable building block in the development of next-generation cancer therapies.

Table 1: Examples of Piperazine Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism | Example Activity | Reference |

|---|---|---|---|

| Quinoxalinylpiperazines | Anticancer | IC50 values of 0.011 to 0.021 µM against various cancer cell lines | researchgate.net |

| 1-(6-Nitropyridin-3-yl)piperazine | CDK4/CDK6 Inhibition | Potential to suppress cell proliferation | |

| 1-Benzhydryl piperazine derivatives | HDAC Inhibition | Anti-metastatic properties against human breast cancer | chemrxiv.org |

Novel Antimicrobial and Antiviral Compounds

The piperazine nucleus is a common feature in a number of antimicrobial and antiviral agents. researchgate.net The incorporation of a piperazine ring can significantly influence the biological activity of a compound, leading to enhanced potency against various pathogens. mdpi.com For instance, certain piperazine derivatives have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. researchgate.netmdpi.com

In the realm of antiviral research, some piperazine derivatives have shown moderate activity against viruses such as Coxsackie B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1). nih.gov The phenylpiperazinyl group is a key component of several antiviral drugs, including some non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. nih.gov The structural similarities suggest that this compound could serve as a scaffold for the development of new antimicrobial and antiviral agents, potentially addressing the growing challenge of drug resistance.

Table 2: Antimicrobial and Antiviral Activity of Piperazine Derivatives

| Compound Class | Activity | Example | Reference |

|---|---|---|---|

| 3-Phenylpiperidine-2,6-dione derivatives | Antiviral | Moderate activity against CVB-2 and HSV-1 | nih.gov |

| Piperazine-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Antibacterial | Moderate activity against various bacterial strains | researchgate.net |

Anti-inflammatory and Analgesic Modalities

Piperazine derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.comnih.gov These compounds can exert their effects through various mechanisms, including the antagonism of histamine (B1213489) and serotonin (B10506) receptors, which are involved in the inflammatory response. mdpi.com For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce inflammation and pain in animal models by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Furthermore, the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine moiety has yielded compounds with potent anti-inflammatory activities, some of which were found to be as effective as the well-known anti-inflammatory drug indomethacin. mdpi.com These findings indicate that the this compound scaffold holds promise for the development of novel anti-inflammatory and analgesic drugs with potentially improved efficacy and safety profiles.

Utility as Molecular Probes for Biological Pathway Elucidation

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable molecular probes for studying biological pathways. The pyridinylpiperazine scaffold is a useful tool in structure-activity relationship (SAR) studies, where researchers systematically modify the chemical structure to understand how these changes affect biological activity. This information is crucial for the rational design of more potent and selective drugs.

The development of radiolabeled versions of related compounds for use in Positron Emission Tomography (PET) imaging further highlights the utility of this chemical class as molecular probes. nih.gov For example, ¹¹C and ¹⁸F labeled derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed to visualize α-synuclein aggregates in the brain, which is a hallmark of Parkinson's disease. nih.gov This demonstrates the potential for developing radiolabeled versions of this compound to be used as imaging agents for a variety of biological targets and disease processes.

Strategies for Compound Optimization and Clinical Translation

To translate the therapeutic potential of this compound into clinical applications, several optimization strategies can be employed. A key approach is the modification of the piperazine and pyridine rings to enhance target affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents on the pyridine ring can modulate the compound's electronic properties and its interaction with biological targets. researchgate.net

Another important strategy is the use of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores to create novel hybrid molecules with enhanced or synergistic activities. researchgate.net Furthermore, the development of efficient and sustainable synthetic routes is crucial for the large-scale production of the compound and its derivatives for preclinical and clinical studies. Innovations in synthetic chemistry, such as photocatalytic approaches and metal-free synthetic routes, can facilitate the efficient preparation of these complex heterocyclic systems. A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of any new derivative is also essential for its successful clinical translation. ontosight.ai

Identification of Underexplored Therapeutic Targets and Indications

The structural features of this compound, namely the piperazine ring and the methyl-substituted pyridine moiety, suggest a predisposition for interaction with various biological targets, particularly within the central nervous system (CNS). While research on this specific molecule is not extensively documented in publicly available literature, the activities of structurally related pyridinylpiperazine derivatives provide a strong basis for identifying potential, yet underexplored, therapeutic avenues.

Historically, pyridinylpiperazine derivatives have been investigated for their potent and selective antagonism of α₂-adrenergic receptors. This class of receptors is implicated in a range of physiological processes, including the regulation of neurotransmitter release, blood pressure, and alertness. Beyond this established target, several other receptor systems and cellular pathways represent fertile ground for future investigation.

Central Nervous System Disorders:

The piperazine moiety is a common pharmacophore in drugs targeting CNS disorders. chemimpex.com Derivatives have shown promise in the treatment of a spectrum of conditions including psychosis, depression, and anxiety. chemimpex.commdpi.com For instance, certain piperidine (B6355638) and piperazine derivatives have demonstrated potent activity at dopamine (B1211576) and serotonin receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders. mdpi.com The methyl substitution on the pyridine ring of this compound could modulate its binding affinity and selectivity for different subtypes of these receptors, potentially leading to a more favorable therapeutic profile with fewer side effects.

Furthermore, the exploration of this compound's activity at sigma receptors presents another intriguing possibility. A structurally related compound, SN79, a sigma receptor antagonist, has shown neuroprotective effects by mitigating methamphetamine-induced neurotoxicity. Given the structural similarities, this compound could be investigated for its potential in treating neurodegenerative diseases and substance abuse disorders.

Oncology:

The piperazine scaffold is also prevalent in a number of anticancer agents. chemimpex.com Its inclusion in molecular design often aims to improve the pharmacokinetic properties of the drug. chemimpex.com Research into novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has identified compounds with significant in vitro anticancer activity, inducing apoptosis in cancer cell lines. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for their potential as novel anticancer therapeutics. The pyridine ring could serve as a versatile anchor for further chemical modifications to optimize anticancer efficacy.

Infectious Diseases:

Recent studies have highlighted the potential of pyridylpiperazine derivatives as efflux pump inhibitors in bacteria, which could help to overcome antibiotic resistance. mdpi.com Additionally, some piperazine derivatives have demonstrated antibacterial, antifungal, and antitubercular activities. ontosight.ai The unique electronic and steric properties conferred by the methyl group on the pyridine ring of this compound may enhance its interaction with microbial targets, opening up avenues for the development of new anti-infective agents.

Table 1: Potential Underexplored Therapeutic Targets for this compound and its Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Potential Indication(s) | Rationale based on Structurally Related Compounds |

| Central Nervous System | Dopamine (D₂) and Serotonin (5-HT) Receptor Subtypes | Schizophrenia, Psychosis, Depression, Anxiety | Piperazine derivatives are known to modulate these receptors. mdpi.com |

| Sigma Receptors (σ₁) | Neurodegenerative Diseases, Substance Abuse | A related sigma receptor antagonist (SN79) shows neuroprotective effects. | |

| α₂-Adrenergic Receptors | Hypertension, ADHD (Attention-Deficit/Hyperactivity Disorder) | Pyridinylpiperazines are known antagonists of these receptors. | |